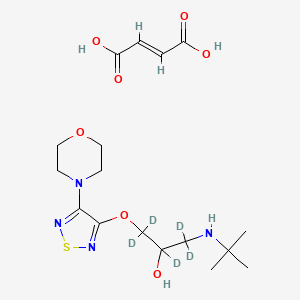
Sodium Cholesterol-25,26,26,26,27,27,27-d7 Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesterol sulfate sodium-d7 is a deuterium-labeled derivative of cholesterol sulfate sodium. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, allows for the tracing and quantitation of cholesterol sulfate sodium in various biological and chemical processes. Cholesterol sulfate sodium-d7 is particularly valuable in pharmacokinetic and metabolic studies due to its enhanced stability and distinct mass, which facilitates its detection and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cholesterol sulfate sodium-d7 involves the deuteration of cholesterol sulfate sodium. This process typically includes the following steps:
Deuteration of Cholesterol: Cholesterol is first subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Sulfation: The deuterated cholesterol is then sulfated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form deuterated cholesterol sulfate.
Neutralization: The resulting deuterated cholesterol sulfate is neutralized with sodium hydroxide (NaOH) to produce cholesterol sulfate sodium-d7.
Industrial Production Methods
Industrial production of cholesterol sulfate sodium-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and purity of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical instruments to monitor and optimize the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Cholesterol sulfate sodium-d7 undergoes various chemical reactions, including:
Oxidation: Cholesterol sulfate sodium-d7 can be oxidized to form oxysterols, which are oxygenated derivatives of cholesterol.
Reduction: The compound can be reduced to regenerate deuterated cholesterol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides (R-X) under basic conditions.
Major Products
Oxidation: Oxysterols, including 7-ketocholesterol and 25-hydroxycholesterol.
Reduction: Deuterated cholesterol.
Substitution: Various deuterated cholesterol derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cholesterol sulfate sodium-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving cholesterol metabolism and synthesis.
Biology: Employed in the investigation of cellular processes involving cholesterol and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cholesterol-related drugs.
Industry: Applied in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
Wirkmechanismus
Cholesterol sulfate sodium-d7 exerts its effects through several molecular targets and pathways:
Inhibition of T Cell Signaling: Cholesterol sulfate sodium-d7 inhibits T cell signaling during thymocyte development, affecting the selection and maturation of T cells.
Regulation of Brain Metabolism: The compound reduces oxidative stress, maintains mitochondrial membrane stability, and increases energy reserves, thereby exerting neuroprotective effects.
Modulation of Gluconeogenesis: Cholesterol sulfate sodium-d7 inhibits the activation of hepatocyte nuclear factor 4α (HNF4α), regulating glucose production in the liver.
Vergleich Mit ähnlichen Verbindungen
Cholesterol sulfate sodium-d7 is unique due to its deuterium labeling, which distinguishes it from other cholesterol derivatives. Similar compounds include:
Cholesterol sulfate: The non-deuterated form of cholesterol sulfate sodium-d7.
Oxysterols: Oxygenated derivatives of cholesterol, such as 7-ketocholesterol and 25-hydroxycholesterol.
Cholesterol glycosides: Cholesterol derivatives with glycosidic linkages, such as cholesterol glucoside.
Cholesterol sulfate sodium-d7’s uniqueness lies in its stable isotope labeling, which enhances its utility in tracing and quantitation studies, providing more accurate and reliable data in scientific research.
Eigenschaften
Molekularformel |
C27H45NaO4S |
|---|---|
Molekulargewicht |
495.7 g/mol |
IUPAC-Name |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1/i1D3,2D3,18D; |
InChI-Schlüssel |
LMPVQXVJTZWENW-CPCPJSHUSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)C([2H])([2H])[2H].[Na+] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)

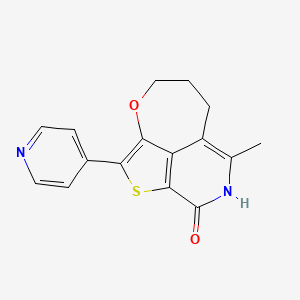

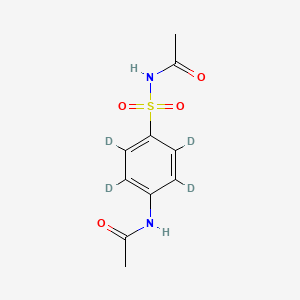
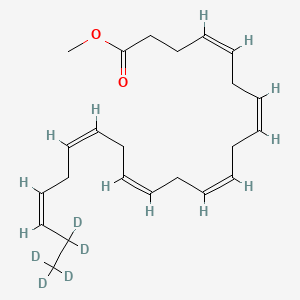
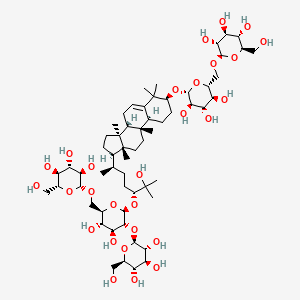




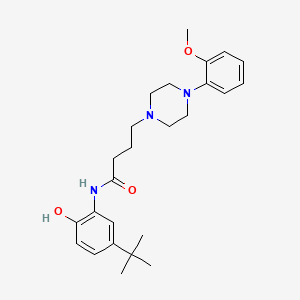
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
